Noxytiolin

概要

説明

準備方法

ノキシチオリンは、メチルチオ尿素とホルムアルデヒドの反応によって合成することができます。 この反応は通常、穏やかな条件下で起こり、ホルムアルデヒドはヒドロキシメチル化剤として作用します . ノキシチオリンの工業的生産方法は広く文書化されていませんが、合成は一般的に標準的な有機合成技術を伴います。

化学反応の分析

ノキシチオリンは、次のようないくつかの種類の化学反応を起こします。

酸化: ノキシチオリンは酸化されて、さまざまな硫黄を含む化合物を生成することができます。

還元: 特定の条件下で還元されて、より単純なチオ尿素誘導体を生成することができます。

置換: ノキシチオリンは、ヒドロキシメチル基が他の官能基に置換される置換反応に関与することができます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

ノキシチオリンは、幅広い科学研究への応用があります。

化学: さまざまな有機合成反応の試薬として使用されます。

生物学: ノキシチオリンは、抗菌特性とその培養における腫瘍細胞の増殖を阻害する能力について研究されています.

科学的研究の応用

Antimicrobial Properties

Noxytiolin has been studied for its antimicrobial effects, particularly against various bacterial strains. A study indicated that this compound demonstrated varying degrees of effectiveness against certain pathogens, although results have been mixed regarding its overall efficacy in clinical settings .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Efficacy Level | Study Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Low | |

| Pseudomonas aeruginosa | Not significant |

Use in Peritonitis Treatment

Research involving animal models has shown that this compound may adversely affect postoperative outcomes in peritonitis cases. A controlled trial indicated a significant increase in mortality among rabbits treated with this compound compared to a control group, raising concerns about its safety profile .

Case Study: Experimental Peritonitis in Rabbits

- Objective : To evaluate the effects of this compound on peritonitis.

- Findings : Increased mortality rates were observed, suggesting potential risks associated with its use in similar human conditions.

Pharmacokinetics and Absorption Studies

This compound's systemic absorption has been evaluated through intrapleural lavage studies. In two patients undergoing this procedure, side effects such as anorexia and nausea were reported, indicating possible systemic absorption and subsequent adverse reactions .

Table 2: Side Effects Observed During this compound Administration

Ongoing Research

Current research is focused on understanding the full scope of this compound's applications, including its pharmacodynamics and potential for broader therapeutic uses. Investigations are being conducted to explore its role in treating chronic infections and inflammatory diseases.

Challenges and Considerations

Despite its potential benefits, challenges remain regarding the safety and efficacy of this compound in clinical settings. The mixed results from various studies necessitate further investigation to establish clear guidelines for its use.

作用機序

ノキシチオリンは、水溶液中でホルムアルデヒドを放出することによって抗菌効果を発揮します . ホルムアルデヒドは、タンパク質や核酸を変性させる強力な抗菌剤であり、細菌細胞の死につながります。 このプロセスに関与する正確な分子標的と経路は完全に解明されていませんが、ホルムアルデヒドの放出は作用機序の重要な要素です .

類似の化合物との比較

ノキシチオリンは、チオ尿素として知られる有機化合物のクラスに属し、これはカルボニル基がチオカルボニル基に置き換えられた尿素の誘導体です。類似の化合物には以下が含まれます。

- ジメチル尿素

- 1,1,3,3-テトラメチルグアニジン

- メトホルミン

- アラントイン酸

- カルムスチン

ノキシチオリンは、これらの化合物の中で、治療用灌流のための抗感染剤としての特定の使用法と、水溶液中でホルムアルデヒドを放出する能力のために独特です .

類似化合物との比較

Noxytiolin belongs to the class of organic compounds known as thioureas, which are derivatives of urea with a thiocarbonyl group replacing the carbonyl group. Similar compounds include:

This compound is unique among these compounds due to its specific use as an anti-infective agent for therapeutic irrigation and its ability to release formaldehyde in aqueous solutions .

生物活性

Noxytiolin, also known as noxythiolin, is a thiourea derivative recognized for its biological activity, particularly as an anti-infective agent. This compound has garnered attention due to its applications in treating various infections and its role in surgical procedures, specifically in the irrigation of the peritoneum. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and relevant research findings.

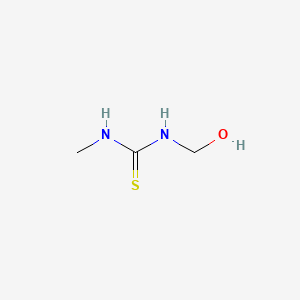

- Molecular Formula : C₃H₈N₂OS

- Molecular Weight : 120.173 g/mol

- Melting Point : 88-90 °C

- Boiling Point : 203.7 °C at 760 mmHg

- Density : 1.223 g/cm³

This compound exhibits its biological effects primarily through its action on bacterial cell membranes and metabolic pathways. The thiourea group in its structure is believed to interact with microbial enzymes, inhibiting their function and leading to bacterial cell death. This mechanism underpins its effectiveness as an antimicrobial agent.

Biological Activity Overview

This compound has shown a broad spectrum of biological activities:

- Antimicrobial Properties : Effective against various pathogens, including those responsible for peritonitis.

- Anti-adhesive Effects : In animal studies, this compound has been demonstrated to reduce adhesion formation post-surgery.

Table 1: Summary of Biological Activities

Case Study 1: Efficacy in Peritonitis

A controlled trial involving rabbits showed that this compound significantly affected mortality rates in experimental peritonitis. The study indicated that while this compound was administered to one group, a marked increase in mortality was observed compared to the control group. This suggests that while this compound has potential benefits, careful consideration must be given to its application in severe infections .

Case Study 2: Surgical Applications

In a study focusing on post-operative outcomes, this compound was used for peritoneal irrigation during surgeries. Results indicated that patients receiving irrigation with this compound had fewer complications related to adhesion formation compared to those who did not receive the treatment. The findings highlight the potential of this compound as a prophylactic measure in surgical settings .

Research Findings

Recent studies have expanded on the understanding of this compound's biological activity:

- In Vivo Studies : this compound administered intraperitoneally at a dosage of 2 mL showed a significant reduction in adhesion formation in rat models .

- Comparative Efficacy : Research comparing this compound with other anti-infective agents indicated that it possesses unique properties that may enhance its effectiveness in specific clinical scenarios .

特性

IUPAC Name |

1-(hydroxymethyl)-3-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2OS/c1-4-3(7)5-2-6/h6H,2H2,1H3,(H2,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMHZVYLAQPMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166011 | |

| Record name | Noxytiolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15599-39-0 | |

| Record name | Noxythiolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15599-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noxytiolin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noxytiolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Noxytiolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Noxytiolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOXYTIOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DN3AF1FU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。